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Introduction

The C18G peptide is a synthetic antimicrobial peptide (AMP) derived from the C-terminal 13
amino acids of human platelet factor IV.[1][2] It has been modified to enhance its antimicrobial
efficacy, demonstrating broad-spectrum activity against a variety of Gram-positive and Gram-
negative bacteria.[1][3] C18G exhibits high selectivity for bacterial cells over host cells, coupled
with generally low host cell toxicity.[1][3] The peptide's primary sequence is rich in lysine and
leucine residues, contributing to its cationic nature and hydrophobicity, respectively.[1] In a
membrane-mimetic environment, C18G adopts a facially amphiphilic a-helical structure, which
is crucial for its antimicrobial action.[1][2] Its mechanism of action is primarily attributed to the
disruption of bacterial cell membranes.[1][2][4]

These application notes provide detailed protocols for conducting antimicrobial susceptibility
testing using the C18G peptide, including methods for determining the Minimum Inhibitory
Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-Kkill kinetics.

Mechanism of Action

The antimicrobial activity of C18G is initiated by electrostatic interactions between the cationic
peptide and the anionic components of the bacterial cell surface.[2] Following this initial
binding, the peptide's hydrophobic face partitions into the lipid bilayer core. This insertion
disrupts the lipid packing, leading to the formation of transient pores and subsequent leakage
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of cellular contents, ultimately resulting in cell death.[1] Beyond direct membrane disruption,
C18G has also been found to interact with and modulate several two-component signaling
systems in bacteria, suggesting a multi-faceted mechanism of action.[1][5]

C18G Mechanism of Action
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Caption: Proposed mechanism of action for the C18G peptide.

Data Presentation

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6017431/
https://www.benchchem.com/product/b12373291?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017431/
https://www.researchgate.net/figure/Peptide-and-amino-acid-structures-A-The-C18G-sequence-is-depicted-in-a-helical-wheel_fig1_322935080
https://www.benchchem.com/product/b12373291?utm_src=pdf-body-img
https://www.benchchem.com/product/b12373291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum
Bactericidal Concentration (MBC) values of C18G and its variants against various bacterial
strains as reported in the literature.

Bacterial

Peptide SV MIC (pM) MBC (M) Reference
C18G (Parent) E. coli 8 16 [1]
S. aureus 4 8 [1]

B. subtilis 4 8 [1]

P. aeruginosa 16 32 [1]

C18G-Arg E. coli 8 16 [1]
S. aureus 4 8 [1]

B. subtilis 4 8 [1]

P. aeruginosa 16 32 [1]

C18G-Orn E. coli 8 16 [1]
S. aureus 4 8 [1]

B. subtilis 4 8 [1]

P. aeruginosa 16 32 [1]

C18G-His E. coli 8 >64 [1]
S. aureus >64 >64 [1]

B. subtilis 8 32 [1]

P. aeruginosa >64 >64 [1]

C18G-Dap E. coli 16 32 [1]
S. aureus 16 32 [1]

B. subtilis 4 8 [1]

P. aeruginosa 16 32 [1]
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Note: The activity of C18G and its analogs can be influenced by the specific amino acid
substitutions. For instance, replacing lysine with histidine (C18G-His) has been shown to
dramatically reduce antimicrobial activity against most strains tested.[1]

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)

This protocol is based on the broth microdilution method and has been adapted for cationic
antimicrobial peptides.[6][7][8]

MIC Determination Workflow
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Materials:

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b12373291?utm_src=pdf-body
https://www.benchchem.com/product/b12373291?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017431/
https://cmdr.ubc.ca/bobh/method/modified-mic-method-for-cationic-antimicrobial-peptides/
https://www.researchgate.net/publication/385650764_Antibiotic_susceptibility_testing_using_minimum_inhibitory_concentration_MIC_assays
https://microbe-investigations.com/minimum-inhibitory-concentration-test-mic/
https://www.benchchem.com/product/b12373291?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e C18G peptide stock solution

e Mueller-Hinton Broth (MHB)[6]

» Sterile 96-well polypropylene microtiter plates|[6]

» Bacterial strains of interest

e 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[6]
e Spectrophotometer

* Incubator

Procedure:

o Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into 5 mL
of MHB and incubate overnight at 37°C with shaking.[6] b. Dilute the overnight culture in
fresh MHB to achieve a final concentration of approximately 5 x 1075 colony-forming units
(CFU)/mL.[8][9] This can be standardized by adjusting the optical density (OD) at 600 nm.

o Preparation of C18G Peptide Dilutions: a. Prepare a stock solution of C18G peptide. To
prevent peptide loss due to binding to plastic, it is recommended to prepare dilutions in
polypropylene tubes using a solution of 0.01% acetic acid containing 0.2% BSA.[6] b.
Perform two-fold serial dilutions of the C18G peptide in the 96-well polypropylene plate to
achieve a range of desired concentrations. Each well should contain 50 pL of the peptide
solution at twice the final desired concentration.

 Inoculation and Incubation: a. Add 50 pL of the standardized bacterial inoculum to each well
of the microtiter plate, bringing the total volume to 100 pL.[10] b. Include a positive control
(bacteria in MHB without peptide) and a negative control (MHB only) on each plate.[11] c.
Incubate the plate at 37°C for 18-24 hours.[6][8]

o Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. The
MIC is defined as the lowest concentration of C18G that completely inhibits visible growth of
the bacteria.[7][10]
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Protocol 2: Determination of Minimum Bactericidal
Concentration (MBC)

The MBC is determined as a follow-up to the MIC assay to ascertain the concentration of the
peptide that results in bacterial death.[12][13]

MBC Determination Workflow
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Caption: Workflow for Minimum Bactericidal Concentration (MBC) assay.

Materials:

o Completed MIC plate from Protocol 1
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e Mueller-Hinton Agar (MHA) plates
» Sterile pipette tips and spreader
Procedure:

o From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and
wells with higher concentrations), take a 10-20 pL aliquot.[12][14]

e Spot-plate or spread the aliquot onto a fresh MHA plate.
e Incubate the MHA plates at 37°C for 18-24 hours.
» Following incubation, count the number of colonies on each plate.

e The MBC is defined as the lowest concentration of C18G that results in a 299.9% reduction
in CFU compared to the initial inoculum count.[13][14][15] C18G is generally considered
bactericidal if the MBC is no more than four times the MIC.[13]

Protocol 3: Time-Kill Kinetics Assay

This assay provides insight into the rate at which C18G kills a bacterial population over time.
[16][17]
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Time-Kill Kinetics Workflow
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Caption: Workflow for Time-Kill Kinetics Assay.

Materials:

¢ C18G peptide
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Bacterial strains of interest

MHB and MHA plates

Sterile tubes or flasks

Shaking incubator

Procedure:

Prepare a bacterial suspension in MHB to a concentration of approximately 5 x 105
CFU/mL, as described in the MIC protocol.[16]

Add C18G peptide to separate tubes of the bacterial suspension to achieve final
concentrations that are multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC).[16]
[18] Include a growth control without any peptide.

Incubate the cultures at 37°C with shaking.

At designated time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each
culture tube.[18][19]

Perform serial dilutions of each aliquot in sterile saline or PBS.
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
Count the viable colonies (CFU) on the plates and calculate the CFU/mL for each time point.

Plot the log10 CFU/mL against time for each C18G concentration. A bactericidal effect is
typically defined as a >3-log10 (99.9%) reduction in CFU/mL compared to the initial
inoculum.[17]

Conclusion

The C18G peptide represents a promising candidate for the development of new antimicrobial

agents. The protocols outlined in these application notes provide a standardized framework for

researchers to evaluate the antimicrobial susceptibility of various bacterial strains to C18G.

Adherence to these detailed methodologies will ensure the generation of reliable and
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comparable data, which is essential for advancing the preclinical development of this and other

antimicrobial peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://emerypharma.com/solutions/cell-microbiology-services/time-kill-kinetics-assay/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5682094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5682094/
https://www.researchgate.net/figure/Time-killing-assay-Bactericidal-kinetics-of-peptides-were-observed-at-1-2-or-4-MIC_fig11_282703116
https://www.benchchem.com/product/b12373291#using-c18g-peptide-in-antimicrobial-susceptibility-testing
https://www.benchchem.com/product/b12373291#using-c18g-peptide-in-antimicrobial-susceptibility-testing
https://www.benchchem.com/product/b12373291#using-c18g-peptide-in-antimicrobial-susceptibility-testing
https://www.benchchem.com/product/b12373291#using-c18g-peptide-in-antimicrobial-susceptibility-testing
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12373291?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

